N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline
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Overview
Description
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE is an organic compound characterized by its complex structure, which includes a bromophenyl group, a nitrophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylmethoxybenzene: Lacks the nitrophenyl group.
3-Nitroaniline: Lacks the bromophenyl and methoxyphenyl groups.
4-Bromophenylmethoxyphenylamine: Similar structure but different functional groups.
Uniqueness
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15BrN2O3 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-8-4-16(5-9-17)14-26-20-10-6-15(7-11-20)13-22-18-2-1-3-19(12-18)23(24)25/h1-13H,14H2 |
InChI Key |
LABMDBKANIVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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